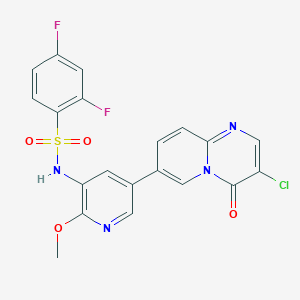
PI3K/mTOR Inhibitor-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K/mTOR Inhibitor-2 is a potent dual pan-PI3K/mTOR inhibitor with IC50s of 3.4/34/16/1 nM for PI3Kα/PI3Kβ/PI3Kδ/PI3Kγ and 4.7 nM for mTOR . It is used in cancer treatment, particularly for various malignant tumors including follicular lymphoma and breast cancer . The inhibitor targets two critical enzymes in the PI3K-Akt-mTOR pathway, PI3K and mTOR . It not only inhibits cell proliferation but also promotes cell apoptosis .
Synthesis Analysis
The synthesis of PI3K/mTOR inhibitors involves the use of a lead compound, such as the PI3K selective inhibitor GDC-0941 . A series of thiophenyl-triazine derivatives with aromatic urea structures were synthesized based on scaffold hopping, serving as a novel class of PI3K/mTOR dual inhibitors .Molecular Structure Analysis
The molecular structure of PI3K/mTOR Inhibitor-2 is optimized using various tools to obtain appropriate three-dimensional structures . The inhibitor binds to the homology model of mTOR and the crystallographic structure of PI3Kα .Chemical Reactions Analysis
The PI3K/mTOR Inhibitor-2 demonstrates potential inhibitory effects on both PI3K kinase and mTOR kinase . It shows high potency and little drug resistance even at low doses .Wissenschaftliche Forschungsanwendungen
Role in Tumor Development and Drug Resistance : PI3K/AKT/mTOR signaling is crucial in cancer, acting as a master regulator. PI3K inhibitors, including dual PI3K/mTOR inhibitors, are effective in inhibiting tumor progression. These inhibitors have shown promise in clinical trials and are essential in understanding mechanisms of resistance to PI3K inhibition (Yang et al., 2019).
Lessons from Early Clinical Trials : Observations from early clinical trials indicate that PI3K/AKT/mTOR pathway inhibitors have a significant role in cell metabolism, growth, migration, survival, and angiogenesis. These trials have helped delineate the safety profile of these agents, their efficacy, and the potential for off-target effects (Rodón et al., 2013).
GSK2126458 as a Potent Inhibitor : GSK2126458 has been identified as a highly potent, orally bioavailable inhibitor of PI3Kα and mTOR. It shows in vivo activity in pharmacodynamic and tumor growth efficacy models, and is being evaluated in human clinical trials for cancer treatment (Knight et al., 2010).
Challenges in Clinical Application : Despite the development of multiple PI3K inhibitors, their limited efficacy as single agents and various off-target effects pose challenges. Identifying reliable biomarkers and developing rational therapeutic combinations are crucial for these inhibitors to become clinically effective (Janku, 2017).
FDA Approval and Clinical Trials : Some inhibitors of the PI3K/Akt/mTOR pathway have been approved by the FDA. Their antiproliferative efficacy is enhanced by mTOR inhibitors, and they are evaluated in numerous clinical trials (Alzahrani, 2019).
Therapeutic Indices and Biomarkers : The development of novel compounds with greater potency and selectivity is needed, along with biomarkers predictive of a response. Rational combinations are essential to optimize treatment effectiveness (Janku et al., 2018).
Comparative Review of Inhibitors : Different types of inhibitors, such as dual inhibitors of PI3K and mTORC1/2, pan-PI3K inhibitors, and isoform-specific inhibitors, are under investigation. The genomic contexts in which these inhibitors may have superior activity are being explored (Dienstmann et al., 2014).
Eigenschaften
IUPAC Name |
N-[5-(3-chloro-4-oxopyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2N4O4S/c1-31-19-16(26-32(29,30)17-4-3-13(22)7-15(17)23)6-12(8-25-19)11-2-5-18-24-9-14(21)20(28)27(18)10-11/h2-10,26H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTYGHZRBUVRMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CN3C(=NC=C(C3=O)Cl)C=C2)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PI3K/mTOR Inhibitor-2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
![5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide](/img/structure/B608609.png)
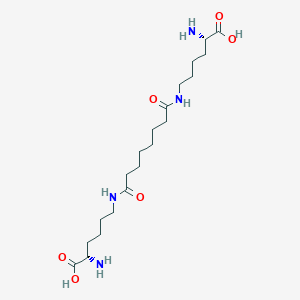
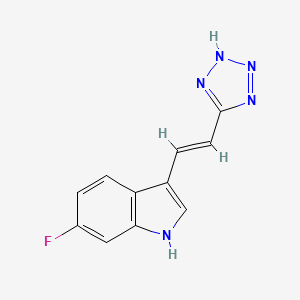
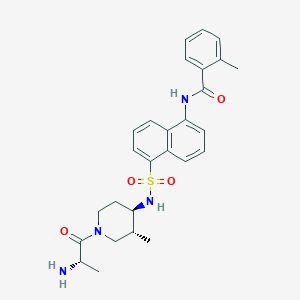
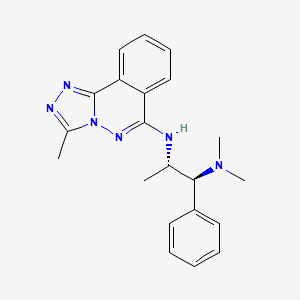
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
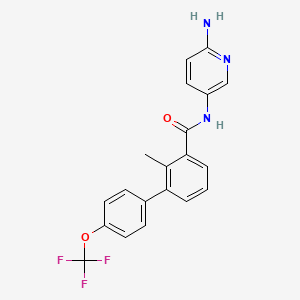
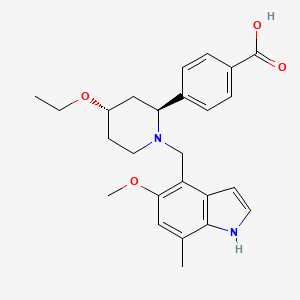

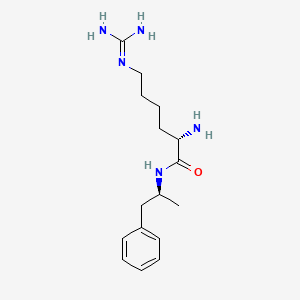
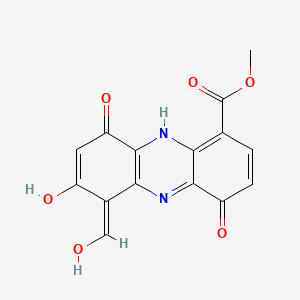
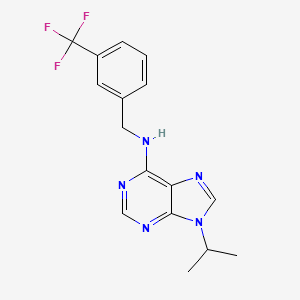
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)